[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate
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Overview
Description
[(E)-(7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate is an intricate organic compound composed of multiple functional groups that confer various reactivity patterns and biological activity. The backbone features a thienothiopyran system, indicating potential aromaticity and stability, while the amino and benzoate functionalities provide avenues for further synthetic elaboration and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate involves multiple steps that begin with the construction of the thienothiopyran core This can be achieved through cyclization reactions involving thiophene derivatives under oxidative conditions
Industrial Production Methods
On an industrial scale, the production would involve optimized batch or continuous flow processes ensuring high yield and purity. Catalysts such as palladium on carbon or specific acidic conditions might be employed to enhance reaction efficiency. Solvent choices and purification steps like recrystallization or chromatography are fine-tuned to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
[(E)-(7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate can undergo:
Oxidation: : Further oxidation can lead to sulfone or sulfoxide derivatives, enhancing the electrophilicity of the compound.
Reduction: : Reduction reactions could convert the thienothiopyran core into a dihydrothienopyran system.
Substitution: : The aromatic ring allows for electrophilic and nucleophilic substitution, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: : Using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing reagents such as bromine or alkyl halides in the presence of appropriate catalysts.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, [(E)-(7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate is studied for its unique reactivity patterns and potential use as a building block in organic synthesis.
Biology
Biologically, it may act as a ligand or inhibitor for specific enzymes, providing pathways to study enzyme regulation and interaction.
Medicine
Medically, it holds promise for therapeutic applications owing to its potential bioactivity, particularly in the realms of antimicrobial and anticancer research.
Industry
Industrial applications can span from the production of advanced materials to the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets through hydrogen bonding, π-stacking, and covalent binding. Pathways affected include signal transduction, enzyme inhibition, and molecular binding, making it a candidate for drug development studies.
Comparison with Similar Compounds
Compared to similar compounds, [(E)-(7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate is unique due to its combined aromatic and heterocyclic properties, alongside the specific functional groups that offer diverse reactivity.
Similar Compounds
5,6-Dihydrothieno[2,3-b]thiopyran-4-carboxylic acid
Thieno[2,3-b]thiopyran-4-one
3-Methoxybenzoic acid derivatives
This detailed overview captures the essence of this compound, highlighting its synthesis, reactivity, applications, and unique properties in comparison to similar compounds. How do you feel about diving into this world of complex chemistry?
Properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S2/c1-20-11-4-2-3-10(9-11)14(17)21-16-13-6-8-23(18,19)15-12(13)5-7-22-15/h2-5,7,9H,6,8H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGCBXVFMSVCJ-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON=C2CCS(=O)(=O)C3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)O/N=C/2\CCS(=O)(=O)C3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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